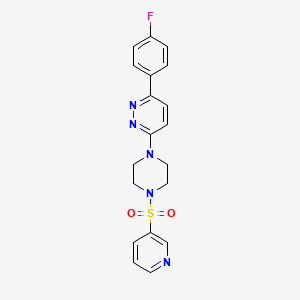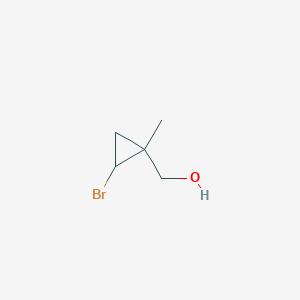
(2-Bromo-1-methylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The reaction of similar cyclopropyl halides with alkali metals in alcohol solvents, like methanol, demonstrates their role in synthesizing optically active hydrocarbons (Walborsky et al., 1992).
- Reactions of 1-fluoro-1-bromo-2-arylcyclopropanes in methanol show potential for synthesizing compounds with retention of the three-membered ring under certain conditions (Aksenov & Terent'eva, 1978).
- Nucleophilic substitution reactions of allylic halides in methanol can lead to high yields of cyclopropane derivatives, indicating the relevance of such compounds in organic synthesis (Kolsaker & Storesund, 1972).
Biochemistry and Biotechnological Applications
- Methanol-based industrial biotechnology highlights the use of methanol as a building block in the chemical industry, and methylotrophic bacteria's role in synthesizing complex chemicals (Schrader et al., 2009).
- The study of methane monooxygenase in hydrocarbon hydroxylation, including the formation of alcohol derivatives from cyclopropanes, underlines its significance in biochemical processes (Liu et al., 1993).
- Research on the bioconversion of methanol to specialty chemicals in Escherichia coli indicates the potential for using methanol as a substrate for chemical production (Whitaker et al., 2017).
Methanol as a Solvent and Reagent
- The utilization of methanol as a solvent in chemical reactions, such as in the synthesis of bromo-substituted cyclopropenes, suggests its wide applicability in organic chemistry (Shirinian et al., 2012).
- Methanol's role as a reagent in transformations like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes further exemplifies its versatility in synthetic applications (Sarki et al., 2021).
Propriétés
IUPAC Name |
(2-bromo-1-methylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVIADXMRUCZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methylcyclopropyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)
![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)



![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
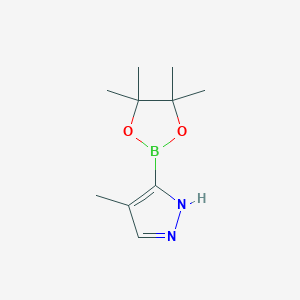
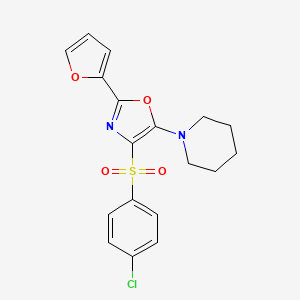
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
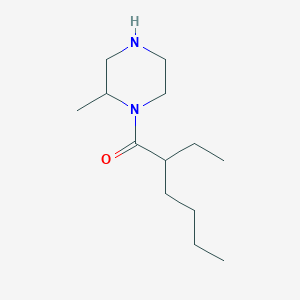
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
